

Application Notes and Protocols for Spray Drying Probiotics with Maltodextrin

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Compound of Interest

Compound Name: Maltodextrin

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These application notes provide a comprehensive overview and detailed protocols for the microencapsulation of probiotics via spray drying, utilizing **maltodextrin** as a primary protective agent. This technique is crucial for enhancing the stability and shelf-life of probiotic bacteria, rendering them suitable for incorporation into various functional foods and pharmaceutical products.

Introduction to Spray Drying of Probiotics

Spray drying is a widely adopted and economical technique for producing large quantities of viable microorganisms in a powdered form. The process involves atomizing a liquid feed containing the probiotic culture and a carrier agent into a hot drying chamber, resulting in rapid evaporation of water and the formation of a stable powder. However, the high temperatures involved can be detrimental to probiotic viability.^[1]

Maltodextrin, a polysaccharide derived from starch, is a commonly used and effective protective agent in the spray drying of probiotics.^{[2][3]} Its efficacy is attributed to its ability to form a protective matrix around the bacterial cells, shielding them from thermal and oxidative stress during the drying process and subsequent storage.^[4] **Maltodextrin** is favored due to its high solubility, low viscosity at high concentrations, neutral taste, and cost-effectiveness.^{[2][3]}

Key Parameters Influencing Probiotic Viability

The success of spray drying probiotics is dependent on several critical process and formulation parameters. Optimization of these factors is essential to maximize the survival rate of the microorganisms.

- **Inlet and Outlet Air Temperature:** The inlet air temperature directly impacts the rate of water evaporation. While higher temperatures can improve drying efficiency, they also pose a greater thermal stress to the probiotics.[5] Finding an optimal balance is crucial. The outlet temperature is also a key indicator of the drying process and is often correlated with the final moisture content of the powder and cell survivability.[5]
- **Maltodextrin Concentration:** The concentration of **maltodextrin** in the feed suspension is a critical factor. A sufficient concentration is required to form a protective coating around the cells. Generally, a solid content of 20-30% in the feed solution is considered optimal for high bacterial viability.[5][6]
- **Feed Rate and Atomization Pressure:** These parameters influence the droplet size of the atomized feed, which in turn affects the drying kinetics and the final particle characteristics.
- **Probiotic Strain:** Different probiotic strains exhibit varying levels of tolerance to the heat and mechanical stresses of spray drying. Strain selection and potentially pre-adaptation to sub-lethal heat can improve survival rates.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the spray drying of different probiotic strains using **maltodextrin** as a protective agent.

Table 1: Spray Drying Parameters and Survival Rates for Lactobacillus Strains

Probiotic Strain	Maltodextrin Concentration (% w/v)	Other Protective Agents	Inlet Temperature (°C)	Outlet Temperature (°C)	Survival Rate / Viability	Reference
Lactobacillus acidophilus	20%	Gum Arabic (0-10%)	130-150	Not specified	Encapsulation efficiency: 65-89.15%	[5] [6]
Lactobacillus acidophilus La-5	21-23.7%	Skimmed milk powder	100-106	Not specified	Yield: 87.59%	[7]
Lactobacillus rhamnosus GG	6%, 12%, 18%	None	170 ± 5	75 ± 5	Up to 8.83 log CFU/g with 18% MD	[2]
Lactobacillus casei	25% (total solids with vegetable extracts)	Vegetable extracts	145	Not specified	> 10 ⁷ cfu/g after 60 days storage	[8] [9]
Lactobacillus plantarum BS	15%	Lactose (20%)	Not specified	Not specified	> 90% survival, 10 ⁷ CFU/g after 4 weeks	[10]
Lactococcus lactis A12	10%	Whey (30%)	Not specified	Not specified	Survival rate: 69.25-86.24%	[11]

Table 2: Spray Drying Parameters and Survival Rates for Bifidobacterium Strains

Probiotic Strain	Maltodextrin Concentration (% w/v)	Other Protective Agents	Inlet Temperature (°C)	Outlet Temperature (°C)	Survival Rate / Viability	Reference
Bifidobacterium bifidum	6%	Permeate, sucrose, yeast extract	111.15	Not specified	28.38%	[12]
Bifidobacterium bifidum ATCC 11863	15-35%	Whey, mango pulp	120-160	65-77	59.16% (20% MD) to 76.36% (25% MD)	[13]
Bifidobacterium animalis subsp. animalis	Not specified	None	Not specified	Not specified	Improved survival at $\leq 55^{\circ}\text{C}$	[14]

Table 3: Physicochemical Properties of Spray-Dried Probiotic Powders

Probiotic Strain	Maltodextrin Concentration (% w/v)	Moisture Content (%)	Water Activity (aw)	Reference
Lactobacillus acidophilus	20% (with Gum Arabic)	4.59-9.05	0.33-0.52	[5][6]
Bifidobacterium bifidum	6%	4.05	Not specified	
Lactobacillus rhamnosus GG	18%	5.40	0.32	[2]
Lactobacillus casei	25% (total solids)	< 2	< 0.30	[8][9]
Lactobacillus plantarum	15% (with Lactose)	< 5	Not specified	[10]

Experimental Protocols

Preparation of the Feed Suspension

This protocol outlines the general steps for preparing the feed suspension for spray drying. Specific concentrations and pre-treatments may need to be optimized based on the probiotic strain and desired final product characteristics.

- Probiotic Culture Preparation:
 - Cultivate the probiotic strain in a suitable growth medium (e.g., MRS broth for Lactobacilli) under optimal conditions (temperature, atmosphere) to reach the late logarithmic or early stationary growth phase.
 - Harvest the bacterial cells by centrifugation (e.g., 7,197 x g for 5 minutes at 4°C).[15]
 - Wash the cell pellet twice with a sterile buffer solution (e.g., phosphate-buffered saline, PBS) to remove residual growth medium.
- Carrier Solution Preparation:

- Prepare the **maltodextrin** solution by dissolving the desired amount (e.g., 6-25% w/v) in distilled water.^{[16][2]} Heating (e.g., to 50°C) and continuous stirring can aid in complete dissolution.^{[5][6]}
- If other protective agents are used (e.g., gum arabic, whey protein, sucrose), they should be dissolved along with the **maltodextrin**.
- Sterilize the carrier solution by autoclaving, if necessary, and then cool it to room temperature.
- Final Feed Suspension:
 - Resuspend the washed probiotic cell pellet in the prepared carrier solution to achieve the target cell concentration (typically $>10^9$ CFU/mL).
 - Homogenize the suspension by gentle stirring to ensure a uniform distribution of the probiotic cells.
 - Some protocols suggest a pre-heat treatment of the final suspension (e.g., 40°C for 20 minutes) to pre-adapt the cells to thermal stress.^[2]

Spray Drying Procedure

The following is a generalized protocol for spray drying the probiotic suspension. The specific parameters should be optimized for the particular spray dryer model and probiotic strain being used.

- Equipment Setup:
 - Sanitize the spray dryer according to the manufacturer's instructions.
 - Set the desired operating parameters:
 - Inlet air temperature: Typically ranges from 110°C to 170°C.^[2]
 - Outlet air temperature: Often falls between 65°C and 85°C.^{[2][13]}
 - Feed flow rate: Adjust to achieve the desired outlet temperature.

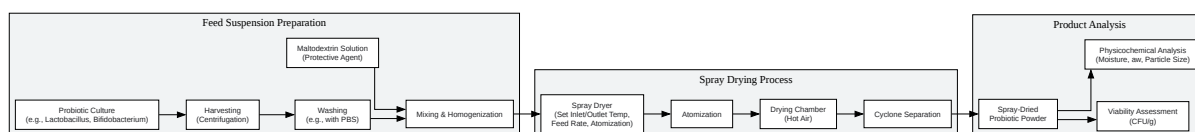
- Atomization air pressure/speed: Set according to the equipment specifications to ensure proper atomization.[13]
- Drying Process:
 - Begin by spraying distilled water through the system to stabilize the temperatures.
 - Once the desired inlet and outlet temperatures are stable, switch the feed from water to the prepared probiotic suspension.
 - Continuously monitor the process, ensuring a consistent feed flow and stable temperatures.
- Powder Collection:
 - The dried probiotic powder is separated from the hot air stream by a cyclone and collected in a sterile container.
 - Allow the powder to cool down before sealing the container to prevent condensation.
 - Store the powder in airtight, light-protected containers at refrigerated temperatures (4°C) to maintain viability.[5][6]

Evaluation of the Spray-Dried Probiotic Powder

- Viability Assessment:
 - Rehydrate a known amount of the spray-dried powder (e.g., 1 gram) in a sterile diluent (e.g., 9 mL of PBS or peptone water).
 - Perform serial dilutions and plate on appropriate agar medium (e.g., MRS agar).
 - Incubate under the required conditions and enumerate the colony-forming units (CFU) to determine the number of viable cells per gram of powder.
 - The survival rate can be calculated by comparing the viable cell count after spray drying to the count in the initial feed suspension.

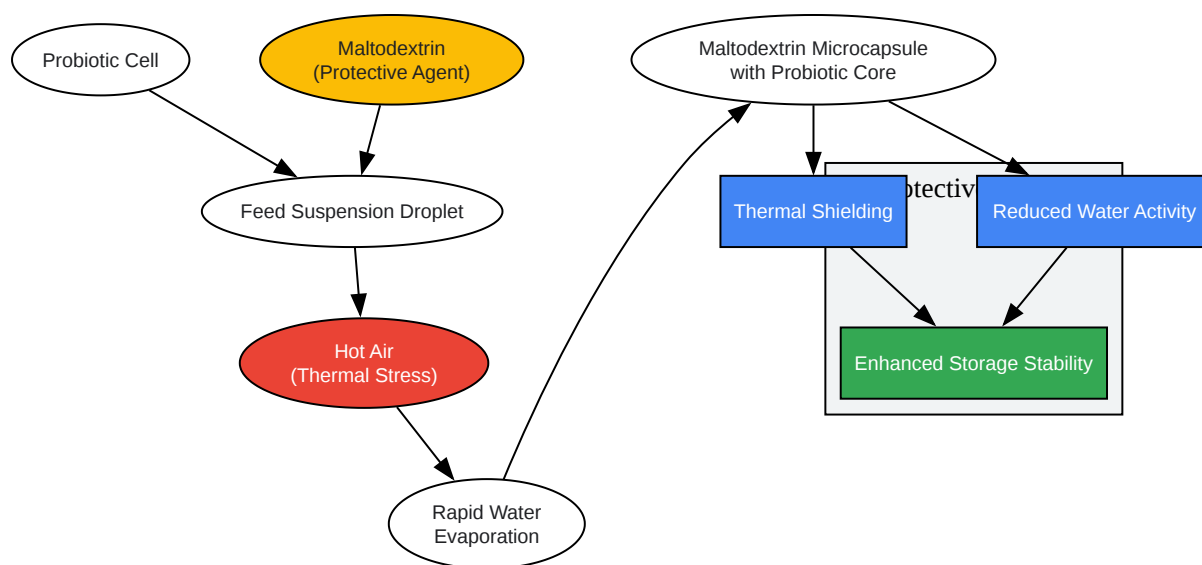
- Physicochemical Characterization:
 - Moisture Content: Determined by oven drying or a moisture analyzer. A low moisture content (<5%) is desirable for stability.[10]
 - Water Activity (aw): Measured using a water activity meter. A low aw (<0.3) is crucial for inhibiting microbial growth and biochemical degradation during storage.[8][9]
 - Particle Size and Morphology: Analyzed using techniques such as laser diffraction and scanning electron microscopy (SEM) to observe the size distribution and surface characteristics of the microcapsules.[8][9]
 - Hygroscopicity: Assessed by exposing the powder to a high humidity environment and measuring the moisture uptake over time. Lower hygroscopicity is preferable for powder handling and stability.[6][8][9]

Visualizations



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Caption: Experimental workflow for spray drying probiotics with **maltodextrin**.



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Caption: Protective mechanism of **maltodextrin** during spray drying of probiotics.

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- To cite this document: BenchChem. [Application Notes and Protocols for Spray Drying Probiotics with Maltodextrin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1146171#spray-drying-probiotics-with-maltodextrin-as-a-protective-agent]

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